2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid
Description
The compound 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 697741-80-3) is a pyrazole-based acetamide derivative with a molecular formula of C₁₅H₁₇N₃O₄S and a molecular weight of 335.38 g/mol . Its structure features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core linked to a carbamoylmethylsulfanyl acetic acid moiety.
Properties
IUPAC Name |
2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-14(16-12(19)8-23-9-13(20)21)15(22)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVACWSBPFAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole, which is then reacted with chloroacetic acid in the presence of a base to introduce the sulfanyl acetic acid moiety. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Thioether Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Example Reaction:
Key Data:
-
Oxidation typically occurs at temperatures of 40–60°C in acetic acid or methanol.
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Selectivity toward sulfoxide vs. sulfone depends on stoichiometry and reaction time .
Carboxylic Acid Reactivity
The acetic acid moiety participates in acid-base and esterification reactions.
Example Reactions:
-
Salt Formation:
-
Esterification:
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Requires catalytic acid (e.g., H
SO
) and reflux conditions.
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Carbamoyl Group Hydrolysis
The carbamoyl group (-NH-C(=O)-) may undergo hydrolysis under acidic or basic conditions.
Example Reaction (Acidic Hydrolysis):
Conditions:
Pyrazole Ring Reactivity
The 1,5-dimethyl-3-oxo-2-phenylpyrazole core influences stability and electrophilic substitution:
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Electrophilic Aromatic Substitution:
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Limited reactivity due to electron-withdrawing oxo and carbamoyl groups.
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Nitration/sulfonation unlikely under standard conditions.
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-
Coordination Chemistry:
Thiol-Disulfide Exchange
The thioether group can undergo disulfide bond formation under oxidative conditions:
Notes:
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C16H19N3O4S and a molecular weight of approximately 349.4 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design. The presence of sulfur and acetic acid moieties enhances its reactivity and potential interactions with biological targets.
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The incorporation of sulfanyl and acetic acid groups may enhance the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been studied for their anti-inflammatory properties. The unique structure of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid may contribute to modulating inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets involved in cancer progression warrant further investigation to assess its potential as an anticancer agent .
Drug Development
The structural complexity and biological activity of this compound position it as a promising lead compound for drug development:
| Application Area | Potential Use |
|---|---|
| Antimicrobial | Development of new antibiotics |
| Anti-inflammatory | Treatment for chronic inflammatory diseases |
| Anticancer | Novel chemotherapeutic agents |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The introduction of sulfanyl groups significantly enhanced the antimicrobial properties compared to their parent compounds .
- Inflammatory Response Modulation : Another research highlighted the ability of certain pyrazole compounds to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be explored for conditions like rheumatoid arthritis .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell growth, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound belongs to a family of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives. Key structural variations among analogs include:
Key Observations:
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures of related compounds reveal distinct packing patterns driven by substituent effects:
Key Findings:
- The methylsulfanyl phenyl analog forms centrosymmetric dimers via N–H···O bonds, with the methylsulfanyl group contributing to van der Waals interactions .
- Dichlorophenyl derivatives exhibit steric hindrance, leading to dihedral angles >80° between the amide and aromatic rings, which may reduce packing efficiency compared to less bulky substituents .
- The target compound’s sulfanyl acetic acid group could enable additional hydrogen bonds (e.g., O–H···O or S···O), though crystallographic data is needed to confirm this.
Biological Activity
The compound 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid is a derivative of pyrazole that has garnered interest for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring, a sulfanyl group, and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 319.31 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The process includes the introduction of the sulfanyl group and subsequent acylation to form the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as alkaline phosphatase and ecto-nucleotidases. In vitro assays demonstrated that certain derivatives can effectively inhibit human recombinant alkaline phosphatase (h-TNAP), which plays a critical role in various physiological processes . This inhibition could be leveraged for therapeutic purposes in conditions where alkaline phosphatase activity is dysregulated.
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this class of compounds. For example, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Activity
A study published in RSC Advances evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers assessed the inhibitory effects of several pyrazole-based compounds on h-TNAP. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced enzyme inhibition rates compared to control compounds .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid?
- Answer : The compound is synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 4-aminoantipyrine derivatives with activated carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent and triethylamine as a base. Crystallization is achieved via slow evaporation from methylene chloride .
Q. How is the molecular structure of this compound characterized experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) at 100–296 K is the primary method. Key parameters include:
- Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 14.9176 Å, b = 8.1934 Å, c = 16.2503 Å, and β = 105.192° .
- Planar amide groups forming R₂²(10) hydrogen-bonded dimers (N–H⋯O interactions) .
- Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolone rings) .
Q. What analytical techniques are used to confirm purity and structural integrity?
- Answer :
- SCXRD : Validates molecular geometry and intermolecular interactions .
- Melting Point Analysis : Sharp melting points (e.g., 473–475 K) confirm crystallinity .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbonyl resonances .
Advanced Research Questions
Q. How do steric and electronic factors influence the conformational flexibility of this compound?
- Answer : SCXRD data reveal steric repulsion between substituents, causing torsional deviations:
- The amide group rotates ~80.70° relative to the dichlorophenyl ring and ~64.82° relative to the pyrazolone ring .
- Bond angles (e.g., O2–C13–N3 = 123.76°, C13–C9–S1 = 104.95°) highlight strain at the sulfanyl-acetic acid junction .
Q. How can contradictory crystallographic data (e.g., bond lengths, angles) across studies be resolved?
- Answer : Cross-validate using:
- Multi-temperature SCXRD : Compare data at 100 K vs. 296 K to assess thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing variations .
- Database Cross-Checks : Align with Cambridge Structural Database (CSD) entries for similar pyrazolone derivatives .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve carbodiimide coupling efficiency .
- Catalyst Additives : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in sterically hindered systems .
- In Situ Activation : Use of mixed anhydrides (e.g., with Cl⁻) enhances electrophilicity of carboxyl groups .
Q. How can computational tools predict the compound’s reactivity or pharmacological potential?
- Answer :
- Docking Studies : Screen against target proteins (e.g., cyclooxygenase) using PyRx or AutoDock to prioritize synthesis .
- ADMET Prediction : Software like SwissADME evaluates bioavailability, CYP450 interactions, and BBB permeability .
- Reaction Path Search : Quantum chemical methods (e.g., IRC analysis) model reaction mechanisms for derivative synthesis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
